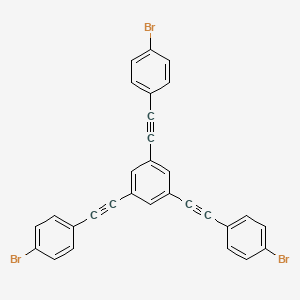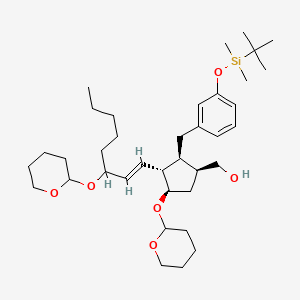![molecular formula C7H7N3 B13096615 1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
1,2-Dihydropyrido[3,4-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyrido[3,4-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyridine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for drug design and development.
準備方法
The synthesis of 1,2-Dihydropyrido[3,4-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, or the use of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
化学反応の分析
1,2-Dihydropyrido[3,4-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine compounds .
科学的研究の応用
1,2-Dihydropyrido[3,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,2-Dihydropyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various physiological effects. For instance, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent biological responses .
類似化合物との比較
1,2-Dihydropyrido[3,4-c]pyridazine can be compared with other similar heterocyclic compounds such as pyridazine, pyrimidine, and pyrazine. While all these compounds contain nitrogen atoms in their ring systems, this compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages in terms of binding affinity and selectivity .
Similar compounds include:
- Pyridazine
- Pyrimidine
- Pyrazine
These compounds share some structural similarities but differ in their chemical reactivity and biological activities .
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
1,2-dihydropyrido[3,4-c]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5,9-10H |
InChIキー |
CPELHWJBACBNLP-UHFFFAOYSA-N |
正規SMILES |
C1=CNNC2=C1C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)


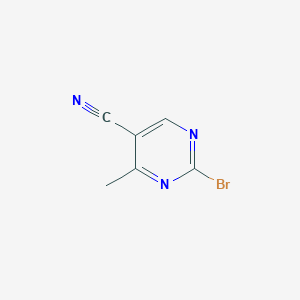

![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)


![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
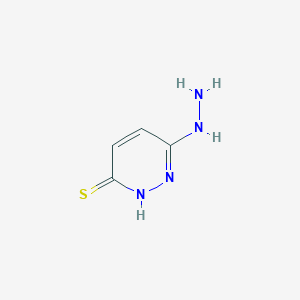
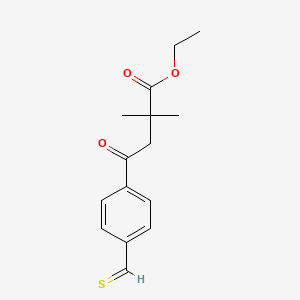
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
